![molecular formula C12H12Cl4N2O2 B14617478 N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-05-5](/img/structure/B14617478.png)
N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) is an organic compound characterized by its unique structure, which includes a 3-methylphenyl group and two dichloroacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 3-methylbenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler amides or amines.
科学的研究の応用
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the context and application .
類似化合物との比較
Similar Compounds
Similar compounds include other bis(dichloroacetamide) derivatives and compounds with similar structural motifs, such as:
Uniqueness
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or industrial utility compared to similar compounds.
特性
CAS番号 |
58085-05-5 |
|---|---|
分子式 |
C12H12Cl4N2O2 |
分子量 |
358.0 g/mol |
IUPAC名 |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H12Cl4N2O2/c1-6-3-2-4-7(5-6)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20) |
InChIキー |
SCBNTAGGRGKLFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
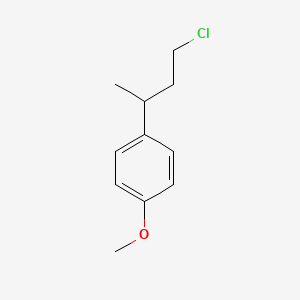
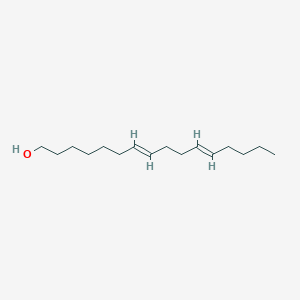
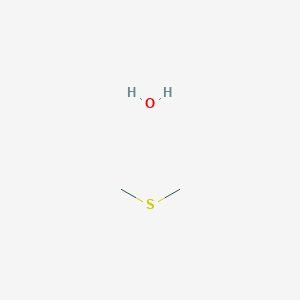

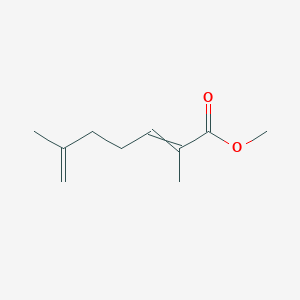
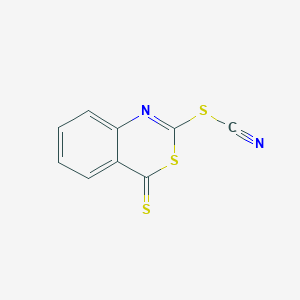
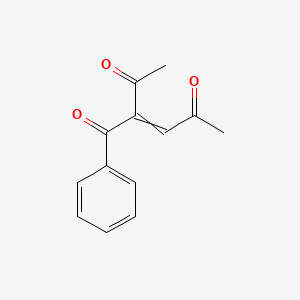

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
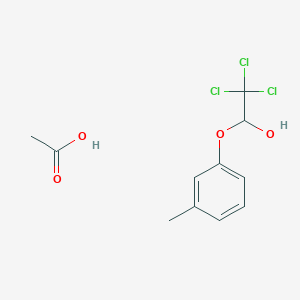

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
